Hydroxyfasudil

Vue d'ensemble

Description

L’hydroxyfasudil est un métabolite du fasudil, un puissant inhibiteur de la Rho-kinase. L’this compound a montré une meilleure activité que le fasudil dans l’inhibition de la Rho-kinase, ce qui en fait un composé important dans la recherche scientifique .

Applications De Recherche Scientifique

Hydroxyfasudil has a wide range of scientific research applications. In chemistry, it is used as a potent and specific inhibitor of Rho-kinase, which regulates fundamental cell functions . In biology, this compound has been shown to inhibit coronary hyperconstriction and macrophage migration . In medicine, it is used for the treatment of cerebral vasospasm, a consequence of subarachnoid hemorrhage . This compound has also shown potential therapeutic benefits for various diseases, including neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia .

Mécanisme D'action

L’hydroxyfasudil exerce ses effets en inhibant la protéine kinase associée à Rho 1 . Cette inhibition entraîne la relaxation des cellules musculaires lisses vasculaires, réduisant ainsi la vasoconstriction et le remodelage vasculaire . L’this compound augmente également l’expression de la synthase d’oxyde nitrique endothéliale, ce qui améliore la vasodilatation en stabilisant l’ARNm de l’eNOS . De plus, il réduit l’expression et l’activité de l’enzyme de conversion de l’angiotensine, ce qui entraîne une diminution de la pression vasculaire pulmonaire .

Analyse Biochimique

Biochemical Properties

Hydroxyfasudil interacts with several biomolecules, primarily functioning as an inhibitor of Rho-associated protein kinase 1 . This interaction plays a crucial role in the regulation of the cytoskeleton, cell adhesion, and motility .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce proteinuria and polyuria, as well as increase urine osmolarity in animal models of renal ischemia-reperfusion injury . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of Rho-associated protein kinase 1 . This inhibition leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have significant effects over time. For example, it has been shown to improve renal perfusion and creatinine clearance over time in rat models of acute renal ischemia-reperfusion injury .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in rat models of acute renal ischemia-reperfusion injury, this compound treatment resulted in reduced proteinuria and polyuria, as well as increased urine osmolarity .

Metabolic Pathways

It is known to interact with enzymes such as cAMP-dependent protein kinase catalytic subunit alpha .

Transport and Distribution

It is known that this compound can decrease the excretion rate of certain compounds, which could result in a higher serum level .

Subcellular Localization

It is known that the Rho-associated kinases ROCK1 and ROCK2, which this compound inhibits, have different subcellular localizations .

Méthodes De Préparation

L’hydroxyfasudil peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique l’hydroxylation du fasudil. La méthode de préparation de l’this compound semihydraté de haute pureté implique le versement continu de 5-isoquinoléine . Une autre méthode comprend la préparation d’une injection d’this compound, qui contient de l’this compound et du N-acyl-méthyltaurate de sodium . Les méthodes de production industrielle impliquent souvent la précipitation des protéines comme préparation de l’échantillon, suivie d’une chromatographie en phase inverse couplée à la spectrométrie de masse en tandem .

Analyse Des Réactions Chimiques

L’hydroxyfasudil subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution. Le groupe hydroxyle de l’this compound est facilement dérivé par estérification et éthérification . Les réactifs couramment utilisés dans ces réactions comprennent les acides et les bases, qui facilitent l’hydrolyse des esters et des éthers. Les principaux produits formés à partir de ces réactions comprennent l’acétate d’this compound, le phosphate d’this compound et le 1-méthoxyfasudil .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique. En chimie, il est utilisé comme un inhibiteur puissant et spécifique de la Rho-kinase, qui régule les fonctions cellulaires fondamentales . En biologie, l’this compound a montré qu’il inhibait l’hyperconstriction coronarienne et la migration des macrophages . En médecine, il est utilisé pour le traitement du vasospasme cérébral, une conséquence de l’hémorragie sous-arachnoïdienne . L’this compound a également montré des bénéfices thérapeutiques potentiels pour diverses maladies, notamment les maladies neurodégénératives telles que la sclérose latérale amyotrophique, la maladie de Parkinson et la démence .

Comparaison Avec Des Composés Similaires

L’hydroxyfasudil est unique par rapport aux autres composés similaires en raison de son inhibition puissante et spécifique de la Rho-kinase. Les composés similaires comprennent le fasudil, l’acétate d’this compound, le phosphate d’this compound et le 1-méthoxyfasudil . Alors que le fasudil est le composé parent, l’this compound présente une meilleure activité et une durée d’action plus longue . L’acétate d’this compound et le phosphate d’this compound sont des dérivés conçus pour améliorer la stabilité et la biodisponibilité .

Propriétés

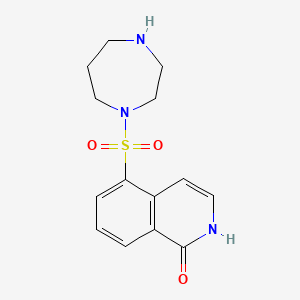

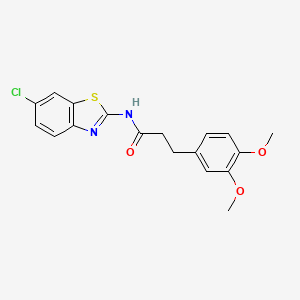

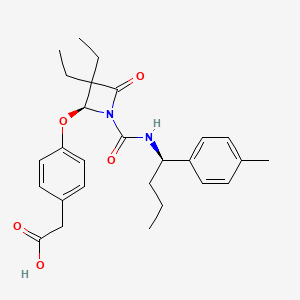

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,15H,2,6,8-10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVGJDAFCZAWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147222 | |

| Record name | 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105628-72-6 | |

| Record name | Hydroxyfasudil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105628-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HA 1100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105628726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyfasudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYFASUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYH4AU7P63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hydroxyfasudil interact with ROCK and what are the downstream effects of this interaction?

A1: this compound acts as an ATP-competitive inhibitor of ROCK, primarily targeting the isoforms ROCK1 and ROCK2. [] By inhibiting ROCK, this compound prevents the phosphorylation of several downstream targets, including the myosin-binding subunit of myosin light chain phosphatase (MYPT1). [, , , , ] This inhibition of MYPT1 phosphorylation leads to increased myosin light chain phosphatase (MLCP) activity, promoting smooth muscle relaxation and vasodilation. [, , , , ] Additionally, this compound has been shown to increase endothelial nitric oxide synthase (eNOS) expression and activity, further contributing to its vasodilatory and protective effects in various disease models. [, , ]

Q2: Does this compound demonstrate selectivity for specific ROCK isoforms?

A2: Yes, this compound exhibits a preference for inhibiting ROCK1 and ROCK2 compared to other kinases. [] While it can inhibit Rho-kinase α and β with high potency (97.6% and 97.7% inhibition at 10 μM), it does not significantly inhibit other protein kinases at the same concentration. []

Q3: What is the role of Rho-kinase in regulating vascular tone, and how does this compound interfere with this process?

A3: Rho-kinase plays a crucial role in regulating vascular tone by modulating the sensitivity of smooth muscle contractile proteins to calcium. [, ] It achieves this by phosphorylating MYPT1, which inhibits MLCP, leading to increased myosin light chain (MLC) phosphorylation and smooth muscle contraction. [, ] this compound, by inhibiting ROCK, effectively shifts this balance towards relaxation by preventing MYPT1 phosphorylation, ultimately leading to vasodilation. [, , , ]

Q4: Can you elaborate on the relationship between this compound, eNOS, and its implications for vascular health?

A4: Studies have shown that this compound can upregulate eNOS expression and activity, leading to increased nitric oxide (NO) production. [, , ] NO is a potent vasodilator and plays a crucial role in maintaining vascular health. [, , ] By enhancing eNOS activity, this compound contributes to its vasoprotective effects in conditions like ischemia-reperfusion injury and pulmonary hypertension. [, ]

Q5: What is the molecular formula and molecular weight of this compound?

A5: The molecular formula of this compound is C16H21N3O4S. Its molecular weight is 347.42 g/mol.

Q6: Is there any information available regarding the spectroscopic data of this compound?

A6: While the provided research papers primarily focus on the pharmacological aspects of this compound, detailed spectroscopic data (e.g., NMR, IR) is not explicitly presented.

A6: The provided research articles primarily focus on the pharmacological and therapeutic potential of this compound. They do not delve into details regarding the aforementioned aspects.

Q7: How is this compound metabolized in the body?

A7: this compound is an active metabolite of fasudil, primarily metabolized by the enzyme aldehyde oxidase (AO). [] There are species differences in the metabolism of fasudil to this compound, with significant differences observed between rats, humans, and dogs. []

Q8: Are there any sex differences in the pharmacokinetics of this compound?

A8: Studies in rats indicate that the AO activity responsible for converting fasudil to this compound is gender-dependent, suggesting potential sex differences in the pharmacokinetics of this compound. []

Q9: What preclinical models have been used to investigate the therapeutic potential of this compound?

A9: Several animal models have been employed to investigate the effects of this compound, including models of subarachnoid hemorrhage, cerebral ischemia, cystitis, pulmonary hypertension, coronary vasospasm, and cardiac allograft vasculopathy. [, , , , , , ] These studies have provided valuable insights into its potential therapeutic applications.

Q10: What are the main findings from preclinical studies on the therapeutic efficacy of this compound?

A10: Preclinical studies have demonstrated the efficacy of this compound in reducing cerebral vasospasm, improving bladder function, alleviating pulmonary hypertension, protecting against ischemia-reperfusion injury, suppressing cardiac allograft vasculopathy, and reducing cognitive impairments. [, , , , , ] These findings highlight its therapeutic potential in various disease states.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

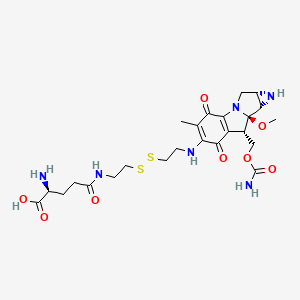

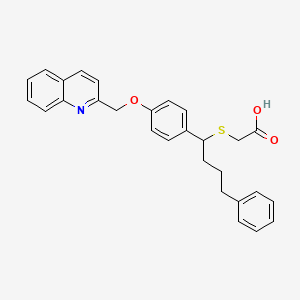

![2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B1673876.png)

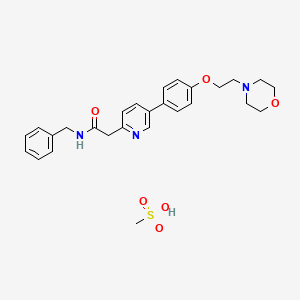

![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)